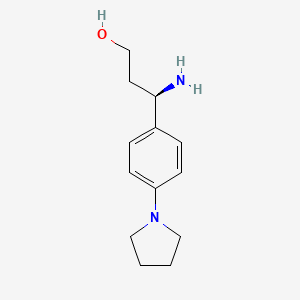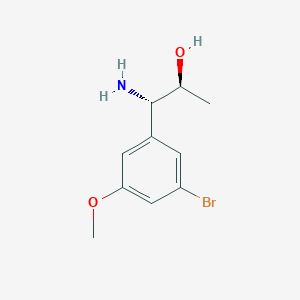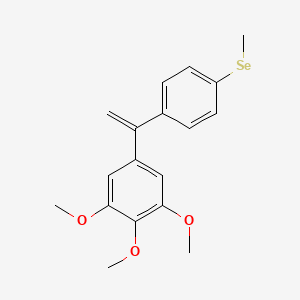![molecular formula C23H30N4O4 B13043145 1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13043145.png)
1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpyrrolidine moiety, a tert-butoxycarbonyl group, and a tetrahydropyrazolopyridine core
Vorbereitungsmethoden
The synthesis of 1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Benzylpyrrolidine Moiety: This step typically involves the reaction of a suitable pyrrolidine derivative with benzyl chloride under basic conditions to form the benzylpyrrolidine intermediate.
Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step protects the amine functionality of the pyrrolidine ring.
Construction of the Tetrahydropyrazolopyridine Core: This involves cyclization reactions where the protected benzylpyrrolidine is reacted with appropriate reagents to form the pyrazolopyridine core. Common reagents include hydrazine derivatives and aldehydes or ketones.
Final Coupling and Deprotection: The final step involves coupling the intermediate with a carboxylic acid derivative, followed by deprotection of the Boc group under acidic conditions to yield the target compound.
Analyse Chemischer Reaktionen
1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrazolopyridine core using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Hydrolysis: The Boc group can be hydrolyzed under acidic conditions to yield the free amine.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the function of specific proteins and enzymes.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzylpyrrolidine moiety is crucial for binding affinity, while the pyrazolopyridine core influences the compound’s overall stability and reactivity. The Boc group provides protection during synthesis and can be removed to expose the active amine functionality.
Vergleich Mit ähnlichen Verbindungen
1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid can be compared with similar compounds such as:
1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid: This compound also contains a Boc-protected amine and a pyrazole core, but differs in the presence of a piperidine ring instead of a benzylpyrrolidine moiety.
1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: Similar in structure, this compound has a piperidine ring and a pyrazole core, with a methyl group linking the two.
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: This compound features an azetidine ring and a pyrazole core, with a Boc-protected amine.
These comparisons highlight the unique structural features of this compound, particularly the presence of the benzylpyrrolidine moiety, which distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C23H30N4O4 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
1-(1-benzylpyrrolidin-3-yl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H30N4O4/c1-23(2,3)31-22(30)26-12-10-19-18(15-26)20(21(28)29)24-27(19)17-9-11-25(14-17)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,28,29) |
InChI-Schlüssel |
RPPYWAHWKDPQKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCN(C3)CC4=CC=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13043075.png)



![Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13043101.png)


![1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13043115.png)




